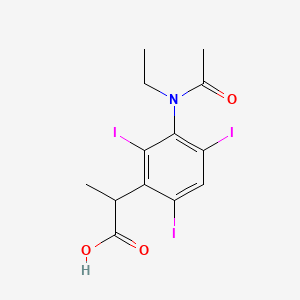
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid is a complex organic compound with the molecular formula C13H14I3NO4 and a molecular weight of 628.97 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is further substituted with an N-ethylacetylamino group and a propionic acid moiety. The compound’s unique structure makes it of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The N-ethylacetylamino group is introduced through an acylation reaction, followed by the attachment of the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: It is employed in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of radiopaque agents for medical imaging.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Mecanismo De Acción
The mechanism of action of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to specific proteins or enzymes. The N-ethylacetylamino group and propionic acid moiety contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid can be compared with other iodine-containing compounds, such as:
Iodinated contrast agents: Used in medical imaging, these compounds share the presence of iodine atoms but differ in their overall structure and pharmacokinetic properties.
Thyroid hormones: Compounds like thyroxine (T4) and triiodothyronine (T3) contain iodine atoms and play crucial roles in regulating metabolism.
The uniqueness of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
23279-50-7 |
|---|---|
Fórmula molecular |
C13H14I3NO3 |
Peso molecular |
612.97 g/mol |
Nombre IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-4-17(7(3)18)12-9(15)5-8(14)10(11(12)16)6(2)13(19)20/h5-6H,4H2,1-3H3,(H,19,20) |
Clave InChI |
OMKIDFZPIMSIQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C(=C1I)C(C)C(=O)O)I)I)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















